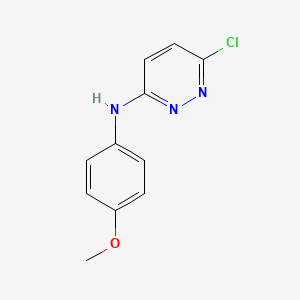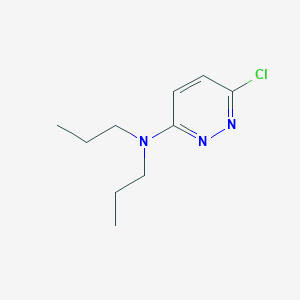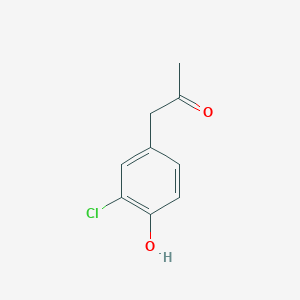
Prop-2-ynyl-p-tolyl-amine
Overview
Description
Prop-2-ynyl-p-tolyl-amine: is an organic compound with the molecular formula C10H11N It is a derivative of aniline, where the amino group is substituted with a prop-2-ynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of p-toluidine: One common method involves the alkylation of p-toluidine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Reductive Amination: Another method involves the reductive amination of p-tolualdehyde with propargylamine using a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Prop-2-ynyl-p-tolyl-amine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like halides, thiols, or amines in the presence of a suitable base.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted anilines.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: Prop-2-ynyl-p-tolyl-amine is used as a building block in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.
Ligand Design: It serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Biochemical Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry:
Polymer Chemistry: this compound is used in the synthesis of functional polymers with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which prop-2-ynyl-p-tolyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The prop-2-ynyl group can interact with various molecular targets, including proteins and nucleic acids, through covalent or non-covalent interactions.
Comparison with Similar Compounds
Prop-2-ynyl-aniline: Similar structure but lacks the methyl group on the aromatic ring.
Prop-2-ynyl-phenyl-amine: Similar structure but with different substituents on the aromatic ring.
Prop-2-ynyl-benzyl-amine: Similar structure but with a benzyl group instead of a tolyl group.
Uniqueness: Prop-2-ynyl-p-tolyl-amine is unique due to the presence of both the prop-2-ynyl and p-tolyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-methyl-N-prop-2-ynylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-3-8-11-10-6-4-9(2)5-7-10/h1,4-7,11H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUNFRDDWNTJOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963037 | |
| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-28-1 | |
| Record name | 4-Methyl-N-(prop-2-yn-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


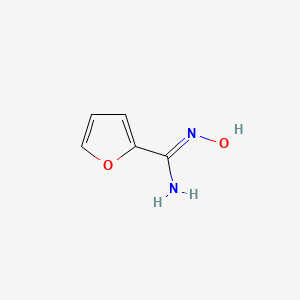
![5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B3024076.png)
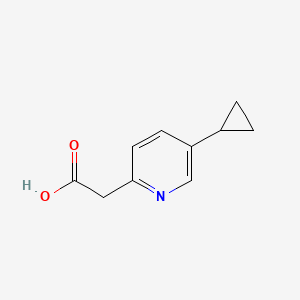
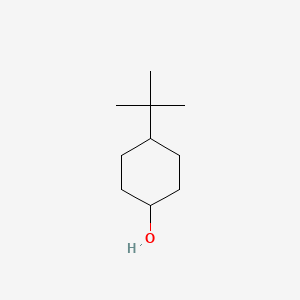


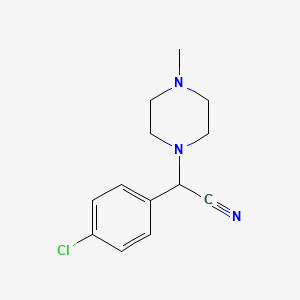
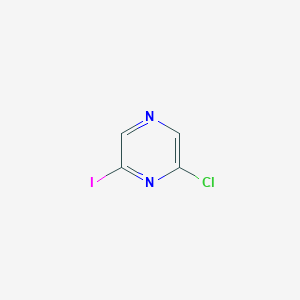
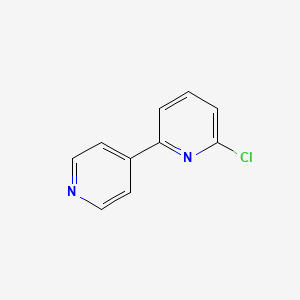
![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)
